molecular formula C13H17NO4S B12087973 N,N-Diglycidyl-p-toluenesulfonamide CAS No. 63040-98-2

N,N-Diglycidyl-p-toluenesulfonamide

Cat. No.: B12087973
CAS No.: 63040-98-2
M. Wt: 283.35 g/mol
InChI Key: PWGSBVADFLUHSX-UHFFFAOYSA-N
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Description

N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide: is an organic compound characterized by the presence of oxirane (epoxide) groups attached to a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane rings.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous-flow processes, which offer advantages such as improved reaction rates and higher product purity. For example, the use of a micro fixed-bed reactor packed with a catalyst can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The epoxide groups can be oxidized to form diols.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The epoxide rings can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide rings under mild conditions.

Major Products Formed:

    Oxidation: Formation of diols.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides with various functional groups.

Mechanism of Action

The mechanism of action of N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is crucial for its applications in polymerization and crosslinking processes .

Comparison with Similar Compounds

Uniqueness: N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide is unique due to the presence of both sulfonamide and epoxide functionalities, which confer distinct reactivity and potential for diverse applications in materials science and biomedical fields.

Properties

CAS No.

63040-98-2

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

4-methyl-N,N-bis(oxiran-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H17NO4S/c1-10-2-4-13(5-3-10)19(15,16)14(6-11-8-17-11)7-12-9-18-12/h2-5,11-12H,6-9H2,1H3

InChI Key

PWGSBVADFLUHSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)CC3CO3

Origin of Product

United States

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